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MCM2 protein, fungal - 139247-49-7

MCM2 protein, fungal

Catalog Number: EVT-1520461
CAS Number: 139247-49-7
Molecular Formula: C8H15NO2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

MCM2 is classified under the minichromosome maintenance proteins, which are conserved across eukaryotes and have homologs in Archaea. In fungi, particularly in yeast, MCM2 is integral to the formation and function of the MCM2-7 complex. This complex is essential for DNA replication initiation and is regulated throughout the cell cycle, with specific localization patterns observed during different phases.

Synthesis Analysis

Methods of Synthesis

The synthesis of MCM2 protein involves transcription from the corresponding gene followed by translation into protein. Experimental studies often utilize temperature-sensitive mutants to analyze the functionality of MCM proteins during various cell cycle phases. Techniques such as Western blotting and genomic footprinting are employed to study protein expression and interactions within the prereplicative complex.

Technical Details

In yeast, MCM2 synthesis begins at the end of mitosis, leading to its accumulation in the nucleus during G1 phase. The interaction with other proteins (e.g., origin recognition complex) is crucial for its function. The use of degron mutants allows researchers to manipulate and observe the effects of MCM2 depletion on cell cycle progression and DNA synthesis.

Molecular Structure Analysis

Structure of MCM2

MCM2 protein has a molecular mass of approximately 101,896 Da and consists of 904 amino acids. It forms part of a hexameric ring structure with other MCM proteins (MCM3, MCM4, MCM5, MCM6, and MCM7), which encircles DNA during replication.

Data on Molecular Structure

The structural analysis reveals that MCM proteins possess ATPase activity essential for their helicase function. The hexameric assembly allows for efficient unwinding of DNA strands, facilitating replication fork progression. Structural studies have indicated specific domains within MCM2 that are critical for its interaction with DNA and other replication factors.

Chemical Reactions Analysis

Reactions Involving MCM2

MCM2 participates in several biochemical reactions essential for DNA replication. Its primary role involves binding to DNA at replication origins, where it unwinds double-stranded DNA in preparation for synthesis.

Technical Details of Reactions

The ATP hydrolysis activity associated with MCM2 is crucial for its helicase function. Mutations affecting ATP binding can significantly impair its ability to unwind DNA. Experimental setups often involve reconstituting these reactions in vitro using purified proteins to analyze their functionality under controlled conditions.

Mechanism of Action

Process Involving MCM2

The mechanism by which MCM2 initiates DNA replication involves several steps:

  1. Binding to Origin: MCM2 binds to specific sequences at replication origins.
  2. Complex Formation: It interacts with other components like Cdt1 and Orc proteins to form the prereplicative complex.
  3. Helicase Activity: Upon activation by ATP binding and hydrolysis, MCM2 unwinds the DNA helix, allowing access for DNA polymerases.

Data Supporting Mechanism

Studies show that depletion of MCM2 leads to significant defects in DNA replication, highlighting its essential role in this process. The interaction with chromatin is regulated throughout the cell cycle, ensuring proper timing for replication initiation.

Physical and Chemical Properties Analysis

Physical Properties

MCM2 protein exhibits stability under physiological conditions but is sensitive to temperature changes that can affect its structural integrity and function. Its solubility properties allow it to interact effectively with chromatin during the cell cycle.

Chemical Properties

The protein's chemical properties include:

  • Molecular Weight: Approximately 101,896 Da.
  • Isoelectric Point: Varies based on post-translational modifications.
  • Stability: Generally stable but can be affected by environmental conditions such as pH and ionic strength.

Relevant data from various studies indicate that modifications such as phosphorylation can influence its activity and interactions significantly.

Applications

Scientific Uses of MCM2 Protein

MCM2 has garnered attention as a potential biomarker for cancer due to its upregulation in various tumor types. Research indicates that it plays a significant role in cell proliferation pathways, making it a target for therapeutic interventions. Additionally, understanding its function can provide insights into mechanisms underlying genomic stability and cancer development.

Structural Biology & Molecular Characterization of Fungal MCM2

Primary Sequence Analysis & Conserved Domains in Fungal MCM2

Fungal MCM2 proteins exhibit significant evolutionary conservation within the core AAA+ (ATPases Associated with diverse cellular Activities) module that defines the MCM2-7 family. Primary sequence alignments across fungal species (Saccharomyces cerevisiae, Schizosaccharomyces pombe, Aspergillus nidulans, Cryptococcus neoformans) reveal conserved blocks corresponding to critical functional regions. These include the Walker A (GXXGXGKT/S) and Walker B (DD/E) motifs essential for ATP binding and hydrolysis, located within the central AAA+ domain [1] [5]. The N-terminal domain (NTD) shows greater variability but harbors conserved zinc-binding motifs (e.g., CXXC) involved in structural integrity rather than direct DNA binding [1] [8].

A hallmark of fungal MCM2 is the presence of unique insertions within the ATPase domain. Notably, the "presensor 2 insert" lies between the Walker B motif and the sensor 2 residue. This insert varies significantly in length and sequence composition between different MCM subunits (Mcm2-Mcm7) and across fungal species [1]. For example, in S. cerevisiae, the Mcm3 presensor 2 insert contains a patch of positively charged residues absent in Mcm6 or Mcm7. While the specific sequence of this insert is poorly conserved, its length and positional conservation suggest a role in subunit-specific regulation or interaction partner recruitment, potentially contributing to the functional asymmetry within the heterohexameric ring [1] [3].

Table 1: Conserved Functional Domains in Fungal MCM2

Domain/RegionConsensus Sequence/Features (Fungal)Primary FunctionConservation Level
Walker A (P-loop)GXXGXGKT/SATP bindingHigh (Universal AAA+)
Walker BDDE/D (often DEAD-like)ATP hydrolysis (Mg²⁺ coordination)High (Universal AAA+)
Sensor 1Hydrophobic residue (e.g., N)ATP hydrolysis couplingHigh
Sensor 2R/Kγ-phosphate sensingHigh
Arginine FingerR (in trans from adjacent subunit)Catalysis at neighboring subunit's active siteHigh
Presensor 2 InsertVariable length (5->50 aa), charged/polar residues (e.g., basic patch in Mcm3)Subunit specialization, regulation?Moderate (Sequence low, Position high)
N-terminal Zn²⁺ siteCXXCStructural stability (folds NTD)High
C-terminal Linker/WHDFlexible linker + Winged-Helix Domain (Mcm3-7)Protein-protein interactions, DNA binding?High (WHD structure)

Structural Homology with Eukaryotic MCM2-7 Complex Subunits

The fungal MCM2-7 complex forms a heterohexameric ring that serves as the core of the replicative DNA helicase. Structural studies, primarily in S. cerevisiae, reveal an overall architecture conserved with higher eukaryotes: the six subunits (Mcm2-Mcm7) assemble in a head-to-head, double-hexameric configuration with an anti-clockwise order (Mcm2–Mcm6–Mcm4–Mcm7–Mcm3–Mcm5) around the central channel proposed to accommodate double-stranded DNA [1] [3] [10]. Each subunit consists of distinct N-terminal Oligonucleotide/oligosaccharide-binding (OB) domains and C-terminal AAA+ ATPase domains.

Despite this conserved ring architecture, fungal MCM complexes exhibit key structural features relevant to MCM2:

  • Gate Formation: The interface between Mcm2 and Mcm5 subunits forms a "gate" that can open and close. Cryo-EM structures of loading intermediates (e.g., the ORC-Cdc6-Cdt1-MCM2-7, OCCM complex) show that initial loading involves a partially open Mcm2/5 gate. Subsequent ATP hydrolysis and interactions involving the C-terminus of Mcm5 (C5, specifically its Winged-Helix Domain, WHD5) are critical for stable ring closure and preventing ring splitting [3]. Mutations disrupting the Mcm2/Mcm5 interface lead to ring disassembly.
  • C-terminal Role: Unlike Mcm3, Mcm4, Mcm6, and Mcm7, whose C-terminal WHDs participate in early interactions with ORC-Cdc6 during loading, the Mcm5 C-terminus (C5) plays a distinct role. It specifically recognizes and stabilizes the closed Mcm2/Mcm5 gate conformation within the OCCM complex, acting as a sensor for successful ring closure. Replacing WHD5 with WHD4 or a humanized WHD significantly impairs function [3].
  • Functional Asymmetry: The six ATPase active sites within the ring are non-equivalent. The combinatorial nature of the active sites (formed by Walker A/B motifs in cis and arginine finger/sensor motifs in trans from the adjacent subunit), coupled with subunit-specific variations like the presensor 2 insert and specific surface features, results in specialized functions for different subunit interfaces during DNA binding, ATP hydrolysis, and helicase activity [1] [10].

Zinc-Finger Domains & ATPase/Helicase Motifs in Fungal MCM2

While fungal MCM2 possesses a classical N-terminal zinc-binding motif (CXXC) for structural stability, its interaction profile highlights the significance of zinc fingers from binding partners in regulating replication initiation. The most characterized example is the interaction between MCM2 and the histone acetyltransferase HBO1 (Histone acetyltransferase binding to ORC).

HBO1 belongs to the MYST family of acetyltransferases, characterized by a highly conserved C2HC zinc finger domain. Yeast two-hybrid screens and biochemical validation (co-immunoprecipitation, in vitro binding assays) demonstrated a direct interaction between an N-terminal domain of S. cerevisiae MCM2 and the C2HC zinc finger of ScHBO1 [7]. Genetic interaction studies using reverse yeast two-hybrid selections isolated specific alleles:

  • Mutant MCM2 alleles defective in HBO1 binding mapped to the N-terminal interaction domain.
  • Suppressor mutations restoring interaction with these mutant MCM2 alleles were located within the HBO1 C2HC zinc finger.

This genetic evidence strongly supports the model that the C2HC zinc finger of HBO1 directly contacts the N-terminus of MCM2 [7]. This interaction positions HBO1, likely as part of a larger complex, near the replication machinery. HBO1-mediated acetylation of histone H4 at origins of replication is a conserved step in pre-RC formation and licensing, suggesting MCM2 serves as a key recruitment point for chromatin-modifying enzymes essential for efficient replication initiation.

Table 2: Zinc Finger Domains Relevant to Fungal MCM2 Function

Zinc Finger TypeProteinConsensusRole in Replication Initiation ContextInteraction with MCM2
CXXC (Structural)MCM2CXXCStructural integrity of MCM2 N-terminal domain; not a DNA-binding fingerIntramolecular
C2HC (Functional)HBO1C-X₂-H-Xₙ-C (n~15-20)Essential for HBO1 interaction with MCM2 and ORC1; recruits HAT activityDirect, via MCM2 N-terminus
Zn₂Cys₆ (Binuclear)Fungal Zn-cluster TFs (e.g., Gal4)C-X₂-C-X₆-C-X₅₋₁₂-C-X₂-C-X₆₋₈-CTranscriptional regulation of replication genes; not direct MCM2 partnersIndirect (regulatory)

Regarding ATPase/Helicase motifs, fungal MCM2 contains the canonical Walker A and B boxes within its AAA+ domain. However, as part of the hexameric ring, MCM2's contribution to the helicase activity is defined by its specific interfaces:

  • The Mcm2/Mcm6 interface forms one ATPase site.
  • The Mcm2/Mcm5 interface forms another ATPase site, critically regulated during ring closure [3].ATP hydrolysis, particularly at the Mcm4 subunit (often involving residues contributed by Mcm4 and Mcm7), is crucial for progression beyond the OCCM intermediate and subsequent steps like Cdt1 release and double-hexamer formation [3] [10]. Mutations disrupting key ATPase motifs in MCM2 would be expected to impair helicase function and cell viability.

Nuclear Localization Signals & Subcellular Trafficking Mechanisms

Fungal MCM2 contains classic nuclear localization signals (NLSs), typically characterized by clusters of basic residues (lysine, arginine). In S. cerevisiae, MCM2 possesses a functional NLS within its N-terminal region that is essential for the nuclear import of the entire MCM2-7 complex during G1 phase [5] [6]. This NLS mediates recognition by the importin-α/β nuclear import machinery. The MCM2 NLS is critical for ensuring the MCM2-7 complex is efficiently transported into the nucleus where pre-RC assembly occurs on chromatin.

Trafficking dynamics within the nucleus are tightly linked to the replication cycle:

  • G1 Phase: Newly synthesized MCM2-7 complexes are imported into the nucleus via MCM2's NLS (and potentially NLSs on other subunits like MCM3). They are loaded onto origins as inactive double hexamers in a process requiring ORC, Cdc6, and Cdt1 [1] [5] [6].
  • S Phase: The majority of loaded MCM2-7 complexes remain dormant ("licensed" but inactive). A subset is activated at individual origins to form the CMG (Cdc45-MCM-GINS) helicase complex, which translocates with the replication fork.
  • Post-Replication (G2/M): After replication, mechanisms exist to prevent relicensing. While MCM2-7 proteins remain nuclear, key licensing factors like Cdt1 are degraded or inhibited, and CDC6 is often exported or degraded. Studies in Trypanosoma brucei (an early eukaryote) suggest nuclear exclusion of Cdc45 after S phase as one anti-rereplication mechanism [10]. Although less emphasized in fungi, regulated nuclear export or cytoplasmic sequestration of specific MCM subunits or regulators could also contribute.

Recent structural insights highlight the role of C-terminal domains (CTDs) in regulated nuclear retention and complex assembly, beyond simple import. While MCM2 has only a short C-terminal tail, other subunits like Mcm5 possess a flexible linker and a Winged-Helix Domain (WHD). The WHD5 is not required for initial nuclear import or association with ORC-Cdc6-Cdt1 but is absolutely essential for stable ring closure during loading and subsequent progression to form the double hexamer [3]. Deletion of WHD5 (MCM2-7-ΔC5) allows OCCM formation in the presence of ATPγS (non-hydrolysable analog) but leads to rapid complex disassembly and failure to form salt-stable double hexamers upon ATP hydrolysis. This demonstrates that WHD5 acts as a nuclear "sensor" of successful ring closure, triggering downstream ATPase-dependent remodeling (involving Mcm4 ATP hydrolysis) necessary for stable chromatin association and Cdt1 release [3]. Thus, the subcellular localization and functional competency of the MCM2-7 complex involve not just passive import via NLSs but also active, conformation-specific retention and remodeling within the nucleus mediated by subunit CTDs.

Table 3: Key Localization and Trafficking Elements for Fungal MCM2-7

Element/MechanismLocation/PhaseFunctionConsequence of Disruption
MCM2 NLSN-terminusMediates Importin-α/β dependent nuclear import of MCM2-7 complex in G1Cytoplasmic MCM2-7; failure of pre-RC assembly; cell cycle arrest
Cdt1 (Licensing Factor)Nuclear (G1)Loads MCM2-7 onto DNA with ORC/Cdc6; degraded/inhibited post-G1Rereplication; genomic instability
Cdc6 (Licensing Factor)Nuclear (G1)Recruits MCM2-7-Cdt1 to ORC; often exported/degraded post-G1Rereplication; genomic instability
Mcm5 WHD (C5)C-terminus (Mcm5)Senses closed Mcm2/5 gate; triggers Mcm4 ATPase & stable double-hexamer formationUnstable OCCM; ring splitting; disassembly; no helicase loading
Nuclear Exclusion of Cdc45Post-S phasePrevents CMG reassembly/activation outside S phase (Mechanism in T. brucei)Potential rereplication (Mechanism conserved?)

Properties

CAS Number

139247-49-7

Product Name

MCM2 protein, fungal

Molecular Formula

C8H15NO2

Synonyms

MCM2 protein, fungal

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